molecular formula C14H18O2 B14011681 2-(2,5-Dimethylphenoxy)cyclohexanone CAS No. 24493-26-3

2-(2,5-Dimethylphenoxy)cyclohexanone

Cat. No.: B14011681
CAS No.: 24493-26-3
M. Wt: 218.29 g/mol
InChI Key: LUSJBHWUQKGICP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone typically involves the reaction of 2,5-dimethylphenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclohexanone. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are often employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is 2-(2,5-dimethylphenoxy)cyclohexanol.

    Substitution: Various substituted phenoxycyclohexanones depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexanone moiety may participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the phenoxy group, used as a solvent and in the production of nylon.

    2,5-Dimethylphenol: The phenolic precursor used in the synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone.

    2-(2,5-Dimethylphenoxy)ethanol: A related compound with an ethanol instead of a cyclohexanone moiety.

Uniqueness

This compound is unique due to the combination of the cyclohexanone ring and the 2,5-dimethylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

24493-26-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3

InChI Key

LUSJBHWUQKGICP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCCCC2=O

Origin of Product

United States

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